molecular formula C5H4BrN3O2 B1281733 6-Bromo-5-nitropyridin-2-amine CAS No. 84487-05-8

6-Bromo-5-nitropyridin-2-amine

Cat. No. B1281733
CAS RN: 84487-05-8
M. Wt: 218.01 g/mol
InChI Key: GSICIBOPCHOCJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 2-Amino-6-bromopyridine has been achieved through a multi-step process involving diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the synthesis of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry has been reported, demonstrating the synthetic utility of bromo-substituted pyridines .

Molecular Structure Analysis

Studies on 2-Amino-3-bromo-5-nitropyridine have provided detailed insights into the molecular structure using Density Functional Theory (DFT) calculations and spectroscopic methods. The molecular equilibrium geometry was fully optimized, and vibrational frequencies were obtained and compared with experimental FT-IR and FT-Raman spectral data .

Chemical Reactions Analysis

The reactivity of bromo-nitropyridines has been explored in various contexts. For instance, 5,6-dichloro-3-nitropyrazinamine, a related compound, was found to undergo nucleophilic displacement of the chloro group by amines and other reactions leading to the formation of condensed ring systems . Additionally, the reaction of 3-bromo-4-nitropyridine with amines resulted in unexpected nitro-group migration products, indicating the complexity of reactions involving bromo-nitropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridines can be inferred from studies on similar compounds. For example, the title compound in paper has a low softness value and a high electrophilicity index, suggesting biological activity. The stability and charge delocalization were studied using Natural Bond Orbital (NBO) analysis, and the compound exhibited promising Non-Linear Optical (NLO) behavior, which could make it a good candidate for NLO materials .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Large-Scale Synthesis and Oxidation Processes : A study by Agosti et al. (2017) explored the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation on a large scale. This process highlighted the challenges of achieving high purity and reproducibility in lab trials, which were overcome by developing robust reaction conditions and safety boundaries for large-scale production (Agosti et al., 2017).

  • Ligand Synthesis for Coordination Chemistry : Charbonnière et al. (2002) described the synthesis of flexible polydentate ligands incorporating 5'-substituted-6-carboxylic-2,2'-bipyridine subunits. This work involved optimizing a Krohnke protocol followed by radical bromination and functionalization processes to produce multifunctionalized bipyridine ligands, demonstrating the compound's versatility in synthesizing complex ligands for potential applications in coordination chemistry (Charbonnière et al., 2002).

Computational Chemistry and Material Science

  • Computational Studies on Molecular Properties : Arulaabaranam et al. (2021) conducted computational calculations to assess the molecular structure and energy of 5-bromo-3-nitropyridine-2-carbonitrile, a related compound, using DFT/B3LYP methods. This study included analyses of molecular electrostatic potential, frontier molecular orbitals, and topology, providing insights into the reactivity and potential applications of such molecules in material science (Arulaabaranam et al., 2021).

Reaction Mechanisms and Novel Reactions

  • Novel Nitro-group Migration : Yao et al. (2005) discovered an unexpected nitro-group migration when reacting 3-bromo-4-nitropyridine with amine, leading to the formation of products through a rearrangement mechanism. This study provides valuable insights into the reactivity of nitropyridine derivatives and opens new pathways for synthesizing compounds with rearranged nitro groups (Yao et al., 2005).

Safety And Hazards

“6-Bromo-5-nitropyridin-2-amine” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It should be kept in a dry, cool, and well-ventilated place .

Future Directions

The future directions of “6-Bromo-5-nitropyridin-2-amine” research could involve the development of more efficient and reproducible synthesis methods . Additionally, its use as a starting material for the production of various bioactive molecules could be further explored .

properties

IUPAC Name

6-bromo-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSICIBOPCHOCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516056
Record name 6-Bromo-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-nitropyridin-2-amine

CAS RN

84487-05-8
Record name 6-Bromo-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-(6-bromopyridin-2-yl)acetamide (9.0 g, 40 mmol) in H2SO4 (100 mL) was added HNO3 (69%, 5.5 g, 60 mmol) dropwise at 0° C. The mixture was stirred at this temperature for 4 hours, and was then poured into ice-water. The mixture was extracted with EtOAc (100 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give 6-bromo-5-nitropyridin-2-amine (7.5 g, 82%). 1H NMR (400 MHz, DMSO) δ 8.10 (d, J=8.8 Hz, 1H), 7.73 (brs, 2H), 6.46 (d, J=8.8 Hz, 1H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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